REACTION_SMILES
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[Br:5][c:6]1[c:7]([CH:12]([CH3:13])[CH3:14])[n:8][c:9]([NH2:11])[s:10]1.[N:20]([O-:21])=[O:22].[Na+:23].[OH2:24].[OH:1][N+:2](=[O:3])[O-:4].[P:15](=[O:16])([OH:17])([OH:18])[OH:19]>>[Br:5][c:6]1[c:7]([CH:12]([CH3:13])[CH3:14])[n:8][cH:9][s:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1nc(N)sc1Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(O)(O)O
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Name
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|
Type
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product
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Smiles
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CC(C)c1ncsc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |